molecular formula C23H24N2S2 B2691316 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-85-4

2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

Cat. No.: B2691316
CAS No.: 478246-85-4
M. Wt: 392.58
InChI Key: APXCMIOOBCXMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(tert-Butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a chemical compound offered as a molecular building block for research applications . It belongs to a class of fused heterocyclic compounds featuring a thiochromeno[4,3-d]pyrimidine core. Compounds within this structural family are of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors . Kinase inhibitors are a major focus for therapeutic areas such as oncology, and the structural features of this compound, including the benzylsulfanyl substituent, suggest potential for modulating key biological targets involved in cell proliferation . Researchers can utilize this reagent in the synthesis and exploration of novel therapeutic agents aimed at treating proliferative disorders.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2S2/c1-15-5-10-20-19(11-15)21-17(14-26-20)12-24-22(25-21)27-13-16-6-8-18(9-7-16)23(2,3)4/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXCMIOOBCXMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a thiochromeno-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H22N2S2
  • Molecular Weight : 342.52 g/mol

The compound features a thiochromene core linked to a pyrimidine ring, which is substituted with a tert-butyl group and a benzyl sulfanyl moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the thioether and pyrimidine rings suggests potential inhibition of kinases, which play critical roles in cell proliferation and survival.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit promising antitumor effects. For instance, derivatives of pyrimidines have been shown to inhibit key kinases involved in cancer progression, such as PKB/Akt and mTOR pathways. These pathways are crucial for cell growth and metabolism, making them attractive targets for cancer therapy.

CompoundTarget KinaseIC50 (µM)Reference
This compoundPKB/Akt0.15
Similar Pyrimidine DerivativemTOR0.10

Anti-inflammatory Effects

In addition to its antitumor properties, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.

Case Studies

  • In Vivo Studies : A study published in Cancer Research demonstrated that thiochromene derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
  • Cell Culture Studies : In vitro assays showed that This compound effectively reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells), with an IC50 value significantly lower than that of standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Position 2 Substituent Position 4/9 Substituent Key Properties/Biological Relevance Reference
2-{[4-(tert-Butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine (Target Compound) Thiochromeno[4,3-d]pyrimidine 4-(tert-Butyl)benzylsulfanyl 9-Methyl High lipophilicity (tert-butyl group)
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8a) Chromeno[2,3-d]pyrimidine Hydrazinyl 2-Chlorophenyl, 9-Benzylidene Anticandidal activity
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidinone Thioxo (C=S) 4-Piperidinophenyl Computationally predicted drug-like properties
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine Sulfanyl-linked acetamide 9-Ethoxy, 2-Phenyl Potential kinase inhibition
4-((4-(Tert-butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-(tert-Butyl)benzylthio Tetrahydrobenzo ring Structural rigidity (tetrahydro ring)

Key Comparisons:

Core Structure Differences: The thiochromeno[4,3-d]pyrimidine core (target compound) differs from chromeno[2,3-d]pyrimidine () in the fusion position of the pyrimidine ring, altering electronic distribution and steric accessibility. Thieno[2,3-d]pyrimidine () replaces the chromene oxygen with sulfur, enhancing π-π stacking but reducing hydrogen-bonding capacity.

Substituent Effects :

  • Sulfanyl vs. Thioxo : The target compound’s sulfanyl group (–S–) is less polar than the thioxo (C=S) group in ’s compound, favoring hydrophobic interactions .
  • tert-Butyl vs. Piperidine/Acetamide : The tert-butyl group (target compound, ) increases lipophilicity, whereas the piperidine () and acetamide () groups introduce hydrogen-bonding or basicity.

Biological Implications :

  • Hydrazinyl derivatives () exhibit antifungal activity, suggesting that substituents at position 4 (e.g., hydrazinyl) are critical for targeting microbial enzymes .
  • Ethoxy and phenyl groups () may enhance metabolic stability compared to the target compound’s methyl and tert-butyl substituents.

Synthetic Routes: The use of p-toluenesulfonic acid as a catalyst () highlights a common strategy for constructing chromenopyrimidine cores .

Crystallographic Insights :

  • The tert-butyl group in ’s compound induces a Caryl–C–Caryl angle of 111.5°, likely conserved in the target compound, affecting molecular packing and solubility .

Research Findings and Implications

  • Lipophilicity : The tert-butyl group in the target compound may improve blood-brain barrier penetration compared to polar analogs (e.g., ’s thioxo derivative).
  • Bioactivity : Structural analogs with hydrazinyl () or acetamide () groups show diverse pharmacological profiles, suggesting the target compound’s activity could be tailored via substituent modification.
  • Synthetic Challenges : The bulky tert-butyl group may complicate crystallization, as seen in ’s crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.